molecular formula C12H10O4 B1600348 Methyl 3,5-dihydroxy-2-naphthoate CAS No. 185989-39-3

Methyl 3,5-dihydroxy-2-naphthoate

Cat. No. B1600348
CAS RN: 185989-39-3
M. Wt: 218.2 g/mol
InChI Key: ARAZFUMSUAUJRS-UHFFFAOYSA-N
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Description

Methyl 3,5-dihydroxy-2-naphthoate is a chemical compound with the CAS Number: 185989-39-3 . It has a molecular weight of 218.21 and its IUPAC name is this compound . It is used as a negative or positive NMDA receptor inhibitor, via allosteric control . NMDA receptors regulate central nervous system functions .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of sulfuric acid . The reaction conditions include a temperature of 25℃ and an industrial scale . Another method involves the use of thionyl chloride . The reaction mixture is concentrated to dryness and the residue is taken up in cold water .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10O4/c1-16-12 (15)9-5-7-3-2-4-10 (13)8 (7)6-11 (9)14/h2-6,13-14H,1H3 . The molecular formula is C12H10O4 .


Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, it undergoes asymmetric oxidative coupling using mono-N-alkylated octahydrobinaphthyl-2,2′-diamine chiral ligands .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 218.21 . It is a solid at room temperature . The storage temperature is 2-8C in a sealed, dry environment .

Scientific Research Applications

Methyl 3,5-dihydroxy-2-naphthoate has a wide range of uses in scientific research. It is used as a reagent in a variety of syntheses, including the synthesis of fluorinated compounds. It is also used in the synthesis of other small organic molecules, such as amines and alcohols. Additionally, it is used in the synthesis of pharmaceuticals, such as antibiotics and antifungal agents.

Mechanism of Action

Target of Action

Methyl 3,5-dihydroxy-2-naphthoate is a compound that has been found to have activity against drug-resistant tuberculosis . The primary targets of this compound include Mtb biotin synthase , ATP synthase , 1,4-dihydroxy-2-naphthoate prenyltransferase , and biofilms . These targets play crucial roles in the survival and proliferation of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.

Biochemical Pathways

This compound affects several biochemical pathways. It interferes with the cell wall synthesis , protein production , energy generation , and nucleic acid synthesis . The disruption of these pathways leads to the bacterium’s inability to maintain its structure, produce essential proteins, generate energy, and replicate its DNA, thereby inhibiting its growth and survival.

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting the bioavailability of the compound.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry environment at a temperature between 2-8°C . This suggests that the compound’s action, efficacy, and stability could be affected by factors such as temperature and humidity.

Advantages and Limitations for Lab Experiments

Methyl 3,5-dihydroxy-2-naphthoate has a number of advantages for use in laboratory experiments. It is an efficient and cost-effective reagent, and can be used in a variety of syntheses. Additionally, it is non-toxic and non-irritating, making it safe to use in the laboratory. However, it is important to note that this compound is a volatile material, and must be handled with care.

Future Directions

Methyl 3,5-dihydroxy-2-naphthoate has a wide range of potential future applications. It could be used in the synthesis of new pharmaceuticals, such as antibiotics and antifungal agents. Additionally, it could be used in the synthesis of new materials, such as polymers and nanomaterials. Finally, it could be used in the synthesis of new catalysts, which could be used in a variety of chemical reactions.

Safety and Hazards

The safety information for Methyl 3,5-dihydroxy-2-naphthoate includes several hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Biochemical Analysis

Biochemical Properties

Methyl 3,5-dihydroxy-2-naphthoate plays a significant role in biochemical reactions, particularly in the synthesis of menaquinone (vitamin K2). It interacts with enzymes such as 1-deoxyxylulose-5-phosphate synthase, isopentenyl-diphosphate delta-isomerase, and 1-deoxyxylulose-5-phosphate reductase. These interactions are crucial for the efficient synthesis of menaquinone-7 (MK-7), a potent form of vitamin K2 . The compound also interacts with other biomolecules, including NADPH and NADH, which are essential cofactors in redox reactions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the energetic metabolism of Caco-2 cells by reducing alpha-glucosidase activity and mitochondrial respiration . This compound also impacts glycolysis, leading to changes in cellular energy production and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific enzymes and biomolecules. It acts as an inhibitor of alpha-glucosidase, reducing the hydrolysis of sugar linkages during carbohydrate digestion . Additionally, it influences gene expression by modulating the activity of transcription factors and other regulatory proteins . The compound’s antioxidant properties also contribute to its molecular effects, as it scavenges free radicals and reduces oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable when stored at 2-8°C in a sealed, dry environment . Its stability can be affected by factors such as temperature, pH, and exposure to light. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of alpha-glucosidase activity and reduced mitochondrial respiration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance vitamin K2 synthesis and improve blood clotting . At high doses, it can cause toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, with specific dosages required to achieve optimal therapeutic benefits without adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the shikimate pathway and the menaquinone biosynthesis pathway . It interacts with enzymes such as chorismate dehydratase and NADH-quinone oxidoreductase, which are essential for the production of menaquinone-7 . The compound also affects metabolic flux by modulating the availability of cofactors such as NADPH and NADH .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it may be transported to mitochondria, where it exerts its effects on mitochondrial respiration and energy production .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound is often found in mitochondria, where it affects mitochondrial function and oxidative phosphorylation . Additionally, it may be localized to other organelles, such as the endoplasmic reticulum, where it interacts with enzymes involved in menaquinone biosynthesis .

properties

IUPAC Name

methyl 3,5-dihydroxynaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-16-12(15)9-5-7-3-2-4-10(13)8(7)6-11(9)14/h2-6,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAZFUMSUAUJRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2C(=C1)C=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471737
Record name Methyl 3,5-dihydroxy-2-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

185989-39-3
Record name Methyl 3,5-dihydroxy-2-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3,5-dihydroxy-2-naphthoic acid (5.05 g) in MeOH (100 mL) was added TsOH (93 mg). Tho reaction mixture was stirred at reflux for 18 hours and then CH(OMe)3 (1 mL) was added. The reaction mixture was stirred at reflux for an additional 5 hours, at which point H2SO4 (10 drops) was added. After an additional 18 h, the reaction mixture was cooled to rt, poured into saturated aqueous NaHCO3 and extracted with EtOAc. The extract was dried over MgSO4 and concentrated in vacuo to give the title compound as a yellow-white solid (5.19 g, 96%).
Quantity
5.05 g
Type
reactant
Reaction Step One
Name
Quantity
93 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
96%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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